molecular formula C6H6N2O5S B1581786 4-Amino-2-nitrobenzenesulfonic Acid CAS No. 712-24-3

4-Amino-2-nitrobenzenesulfonic Acid

Cat. No.: B1581786
CAS No.: 712-24-3
M. Wt: 218.19 g/mol
InChI Key: ZNMGCJDUZADKPW-UHFFFAOYSA-N
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Description

4-Amino-2-nitrobenzenesulfonic Acid is an aromatic sulfonic acid derivative It is characterized by the presence of an amino group at the 4-position and a nitro group at the 2-position on the benzene ring

Mechanism of Action

    Target of Action

    Nitroanilines, a class of compounds to which 3-Nitroaniline-4-sulfonic Acid belongs, are often used in the synthesis of dyes and pharmaceuticals . They can interact with various biological targets, but the specific targets can vary widely depending on the exact structure of the compound and its functional groups.

    Mode of Action

    The mode of action of nitroanilines generally involves interactions with biological molecules through processes such as nucleophilic substitution and reduction . The nitro group (-NO2) is electron-withdrawing, which can influence the compound’s reactivity.

    Biochemical Pathways

    Nitroanilines can participate in various biochemical pathways, particularly those involving redox reactions. For example, the reduction of nitroarenes is a common reaction in biochemical pathways involving nitroanilines .

    Pharmacokinetics

    The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of nitroanilines can vary widely depending on their exact structure. Factors such as solubility, stability, and molecular size can all influence these properties .

    Result of Action

    The molecular and cellular effects of nitroanilines can vary widely depending on their exact structure and the biological system in which they are acting. Some nitroanilines have been found to have antimicrobial activity .

    Action Environment

    The action, efficacy, and stability of nitroanilines can be influenced by various environmental factors, including pH, temperature, and the presence of other chemicals .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-nitrobenzenesulfonic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Properties

IUPAC Name

4-amino-2-nitrobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O5S/c7-4-1-2-6(14(11,12)13)5(3-4)8(9)10/h1-3H,7H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMGCJDUZADKPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)[N+](=O)[O-])S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061046
Record name Benzenesulfonic acid, 4-amino-2-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

712-24-3
Record name 4-Amino-2-nitrobenzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=712-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Amino-2-nitrobenzenesulfonic acid
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Record name 712-24-3
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Record name Benzenesulfonic acid, 4-amino-2-nitro-
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Record name Benzenesulfonic acid, 4-amino-2-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-nitrosulphanilic acid
Source European Chemicals Agency (ECHA)
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Record name 4-AMINO-2-NITROBENZENESULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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